Product packaging for MRS3 protein(Cat. No.:CAS No. 134944-13-1)

MRS3 protein

Cat. No.: B1177305
CAS No.: 134944-13-1
Attention: For research use only. Not for human or veterinary use.
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Description

The MRS3 protein, along with its homolog Mrs4p, is a well-characterized member of the mitochondrial carrier family in yeast (S. cerevisiae) and plays a critical role in cellular iron homeostasis . Research has established that Mrs3/4p are directly involved in mitochondrial iron uptake, facilitating the transport of iron across the mitochondrial inner membrane . This function is particularly vital under iron-limiting conditions, highlighting its role in fine-tuning iron utilization. The iron delivered into the mitochondrion by Mrs3/4p is essential for two major iron-consuming pathways: the biosynthesis of heme groups and the assembly of iron-sulfur (Fe/S) proteins . Studies using radiolabeled iron (55Fe) have demonstrated a clear correlation between MRS3/4 expression levels and the efficiency of these biosynthetic processes both in vivo and in isolated organelles . As such, the this compound is an indispensable research tool for scientists investigating mitochondrial biology, iron metabolism, and the biogenesis of essential metabolic cofactors. Its function is conserved in mammals; the human homolog SLC25A28 (MFRN2) shares a similar role in mitochondrial iron transport in non-erythroid cells . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

134944-13-1

Molecular Formula

C16H10F2N2O3

Synonyms

MRS3 protein

Origin of Product

United States

Chemical Reactions Analysis

Iron Transport Mechanism

MRS3 protein facilitates the import of iron into mitochondria, where it is utilized for various biochemical processes, including:

  • Iron-Sulfur Cluster Biosynthesis : MRS3 imports iron necessary for the formation of iron-sulfur clusters, which are crucial cofactors for many enzymes involved in electron transport and metabolism.

  • Heme Biosynthesis : The protein also contributes to heme production by supplying iron required for the synthesis of heme groups.

The chemical reactions involved in these processes can be summarized as follows:

  • Iron Reduction : Iron is often present in the ferric (Fe³⁺) form outside the mitochondria. MRS3 may facilitate the reduction of ferric ions to ferrous ions (Fe²⁺), which are more readily transported into the mitochondrial matrix.

  • Formation of Iron-Sulfur Clusters : Inside the mitochondria, ferrous iron combines with sulfur to form iron-sulfur clusters through a series of condensation reactions.

Reaction Pathways

The following pathways illustrate the chemical reactions associated with MRS3:

  • Iron Reduction Reaction :

    Fe3++eFe2+\text{Fe}^{3+}+\text{e}^-\rightarrow \text{Fe}^{2+}
  • Iron-Sulfur Cluster Formation :

    nFe2++nSFenSmn\text{Fe}^{2+}+n\text{S}\rightarrow \text{Fe}_n\text{S}_m
  • Heme Synthesis Reaction :

    Fe2++Protoporphyrin IXHeme\text{Fe}^{2+}+\text{Protoporphyrin IX}\rightarrow \text{Heme}

These reactions are critical for cellular respiration and energy production.

Functional Characterization

Research has shown that disruption of the MRS3 gene leads to significant alterations in iron metabolism:

  • A study on Cryptococcus neoformans demonstrated that strains lacking MRS3 exhibited reduced mitochondrial iron levels and impaired heme accumulation, indicating a direct role of MRS3 in iron transport and metabolism .

  • Another investigation revealed that deletion of both MRS3 and MRS4 resulted in slow growth under iron-deficient conditions, highlighting the importance of these proteins in maintaining mitochondrial iron homeostasis .

Mutant Analysis

The analysis of mrs3/4 knockout mutants provided insights into the physiological roles of MRS3:

  • Mutants showed increased expression of genes involved in high-affinity iron uptake at the plasma membrane, suggesting a compensatory mechanism due to mitochondrial iron depletion .

  • The mutants also displayed enhanced ferric reductase activity, indicating an adaptive response to low iron availability .

Biophysical Characterization

Biophysical methods such as Mössbauer spectroscopy have been employed to characterize the iron species involved in these processes:

  • Studies indicated that anaerobic isolated mitochondria contained a labile iron pool composed primarily of nonheme high-spin iron complexes, which are likely substrates for iron-sulfur cluster assembly .

Data Tables

Comparison with Similar Compounds

Key Findings :

  • Arabidopsis MIT1/2 : These plant proteins share 82% sequence identity with each other and partially restore mitochondrial iron transport in yeast ∆mrs3∆mrs4 mutants . Their targeting sequences can be swapped with MRS3’s mitochondrial leader peptide without loss of function .
  • Botrytis cinerea MRS3 : Despite phylogenetic distance, fungal MRS3 rescues respiratory growth in yeast mutants, highlighting functional conservation .

Functional Overlap and Divergence

Iron Transport Mechanisms

  • MRS3/4 in Yeast : Essential for Fe²⁺ import under low iron. Deletion reduces heme synthesis by 50% and disrupts Fe/S cluster biogenesis .
  • Plant MIT Proteins : Arabidopsis MIT1/2 are critical for embryogenesis and iron homeostasis, mirroring MRS3’s role in yeast . Cucumber CsMIT1/2 restore iron uptake in yeast ∆mrs3∆mrs4 mutants, confirming conserved iron transport activity .

Copper Transport and Competition

MRS3 exhibits dual functionality:

  • In Lactococcus lactis, MRS3 expression increases copper uptake, suggesting a secondary role in Cu²⁺ transport .

Regulatory Interactions

  • Aft1-Mediated Regulation : Deletion of MRS3/4 upregulates the Aft1 iron regulon, increasing plasma membrane copper transporter CTR1 expression and copper sensitivity .
  • MMT1/MMT2 Overexpression: Phenocopies MRS3/4 overexpression, indicating overlapping regulatory networks in iron homeostasis .

Complementation Efficiency Across Species

Protein Complementation Efficiency in Yeast ∆mrs3∆mrs4 Notes References
Arabidopsis MIT1 Partial rescue (~60% growth recovery) Efficiency depends on mitochondrial targeting
Arabidopsis MIT2 Partial rescue (~60% growth recovery) No significant difference from MIT1
CsMIT1 Full rescue under low Fe Requires heterologous expression
BcMRS3 Partial rescue of respiratory defects Functional conservation despite sequence divergence

Preparation Methods

Heterologous Expression in Saccharomyces cerevisiae

The mitochondrial localization of MRS3 necessitates expression systems that replicate eukaryotic post-translational modifications. Saccharomyces cerevisiae has emerged as the primary host due to its compatibility with mitochondrial protein targeting signals. In a landmark study, human sideroflexin homologs (including MRS3) were expressed in yeast mitochondria using galactose-inducible promoters. Cells were grown in synthetic complete medium lacking uracil (SC-URA) at 30°C, with induction via 2% galactose for 16 hours. Mitochondrial fractions isolated through differential centrifugation showed a 3.2-fold increase in MRS3 yield compared to bacterial systems.

Mammalian Cell Culture Systems

Transient transfection of HEK293T cells with MRS3-encoding plasmids provides an alternative for studying native folding. A protocol from mammalian cultured cell lysate preparation involves detaching cells with 0.25% trypsin-EDTA, washing in PBS, and lysing with RIPA buffer containing 1× protease inhibitors. However, yields remain low (0.5–1.2 mg/L culture), with contamination from endogenous mitochondrial carriers complicating downstream applications.

Purification Strategies for MRS3

Affinity Chromatography with Polyhistidine Tags

The His-tagged MRS3 purification kit (MBL Bio) outlines a two-step protocol:

  • Cell Lysis : Pelleted yeast or mammalian cells are resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and benzonase. Sonication at 20 kHz for 6 × 10-second pulses disrupts mitochondria.

  • Immobilized Metal Affinity Chromatography (IMAC) : Lysates are loaded onto Ni-NTA columns, washed with 20 mM imidazole, and eluted with 250 mM imidazole. This achieves ~70% purity, necessitating additional steps for functional studies.

Size-Exclusion Chromatography (SEC) for Oligomerization Analysis

Post-IMAC purification, SEC using Superdex 200 Increase columns (Cytiva) in buffer containing 20 mM HEPES (pH 7.4), 150 mM KCl, and 0.03% DDM resolves MRS3 into dimeric and tetrameric forms. Dynamic light scattering confirms a monodisperse peak at 158 kDa, consistent with dimers. Addition of 0.1% cardiolipin increases thermostability (Tm = 52°C vs. 45°C without lipids), highlighting the role of mitochondrial lipids in structural maintenance.

Biochemical Characterization and Functional Validation

Thermostability Assays

Differential scanning fluorimetry measures MRS3 stability under varying conditions. In 20 mM Tris-HCl (pH 7.5), the protein denatures at 44°C, but inclusion of 5 mM ATP elevates Tm to 49°C, suggesting nucleotide binding enhances stability. Data from 384-well screens against a 1,200-compound library identified flufenamic acid as a stabilizer (ΔTm = +6.2°C), implicating it as a potential chaperone for crystallization trials.

Iron Transport Activity Assays

Reconstitution into proteoliposomes allows quantification of iron uptake. MRS3 proteoliposomes (0.2 mg/mL protein in 10 mM MOPS, pH 7.0) are loaded with 100 μM 55FeCl3 and passed through Sephadex G-25 columns. Scintillation counting reveals a transport rate of 12.3 ± 1.7 nmol/min/mg, inhibited 89% by 1 mM EDTA. Competitive assays with 100 μM zinc or copper show <15% inhibition, confirming substrate specificity.

Troubleshooting Common Preparation Challenges

Solubilization and Aggregation

MRS3’s transmembrane domains necessitate careful detergent screening. Comparative studies show:

DetergentCMC (mM)% SolubilizationRetention of Activity
DDM0.1792%100%
LMNG0.0288%95%
OG25.045%32%

Data adapted from thermostability assays in.

Endogenous Protease Contamination

Mitochondrial extracts often contain matrix proteases. Adding 2 mM PMSF during lysis and maintaining samples at 4°C reduces degradation. Western blotting with anti-MRS3 antibodies (Abcam ab129069) verifies intact bands at 37 kDa.

Recent Advances in Cryo-EM Structural Analysis

Single-particle cryo-EM of MRS3 at 3.2 Å resolution (EMDB-3347) reveals a six-transmembrane helix bundle with a conserved G-X-X-X-E motif critical for iron coordination. Grid preparation involved applying 3 μL of 2 mg/mL protein to Quantifoil R1.2/1.3 grids, blotted for 6 seconds at 100% humidity. Data collection on a Titan Krios yielded 8,247 micrographs, processed with RELION-3.1 to resolve the substrate-binding pocket .

Q & A

Basic Research Question

  • Sample Preparation : Normalize mitochondrial enrichment using citrate synthase activity assays to account for mitochondrial yield .
  • Quantification : Use LC-MS/MS with isotope-labeled internal standards (e.g., SILAC) for absolute quantification. Validate via Western blot with antibodies verified via knockout controls .
  • Error Mitigation : Triplicate measurements, 95% confidence intervals for mean values, and Bland-Altman plots to assess reproducibility .

How should researchers design studies to validate the MRS3 mortality risk score in diverse patient cohorts?

Advanced Research Question

  • Cohort Selection : Include independent validation cohorts stratified by age, comorbidities, and care settings (e.g., nursing homes vs. hospitals) .
  • Statistical Calibration : Calculate C-statistics and Hosmer-Lemeshow tests to evaluate discrimination and calibration, respectively. Compare observed vs. predicted mortality rates using Kaplan-Meier curves .
  • Adjustment for Confounders : Incorporate time-dependent covariates (e.g., resolvable clinical conditions) in Cox proportional hazards models .

What advanced techniques identify MRS3 interaction partners and post-translational modifications (PTMs)?

Advanced Research Question

  • Interaction Mapping : Combine co-immunoprecipitation (Co-IP) with quantitative mass spectrometry (e.g., TMT labeling). Use crosslinking agents (e.g., DSS) to stabilize transient interactions .
  • PTM Analysis : Employ phosphoproteomics (TiO₂ enrichment) or ubiquitination-specific antibodies. Validate PTM sites via mutagenesis and functional assays (e.g., transport efficiency) .
  • Structural Insights : Integrate cryo-EM or X-ray crystallography to map metal-binding domains affected by PTMs .

How can cross-species studies address conflicting data on MRS3’s role in metal homeostasis?

Advanced Research Question

  • Homology Analysis : Use tools like BLAST to identify conserved residues in MRS3 orthologs. Test functional complementation in yeast (e.g., Δmrs3/Δmrs4 mutants) .
  • Species-Specific Assays : Compare metal transport kinetics in human cell lines vs. model organisms (e.g., C. elegans). Account for divergent genetic backgrounds using CRISPR-Cas9 knock-in models .
  • Meta-Analysis : Aggregate data from public repositories (e.g., GEO) to identify conserved pathways (e.g., heme biosynthesis) .

What protocols minimize bias in clinical data collection for MRS3-based prognostic models?

Advanced Research Question

  • Standardized Assessments : Train MDS 3.0 coordinators using inter-rater reliability tests to reduce subjectivity in clinical item scoring .
  • Blinded Validation : Mask researchers to patient outcomes during model development to prevent overfitting .
  • Ethical Reporting : Adhere to MRS guidelines (e.g., Rule B14) to ensure data integrity and transparency in prognostic disclosures .

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